molecular formula C9H8F4O B14297343 1,2,4,5-Tetrafluoro-3-propoxybenzene CAS No. 113827-86-4

1,2,4,5-Tetrafluoro-3-propoxybenzene

Katalognummer: B14297343
CAS-Nummer: 113827-86-4
Molekulargewicht: 208.15 g/mol
InChI-Schlüssel: JOUXRDULVSMQKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4,5-Tetrafluoro-3-propoxybenzene is an organic compound with the molecular formula C9H6F4O It is a derivative of benzene, where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a propoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetrafluoro-3-propoxybenzene can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation, crystallization, or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4,5-Tetrafluoro-3-propoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives of this compound.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.

    Reduction Reactions: Products include partially or fully hydrogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,4,5-Tetrafluoro-3-propoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It can be used as a probe or ligand in biochemical studies to investigate the interactions of fluorinated compounds with biological systems.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and advanced materials.

Wirkmechanismus

The mechanism of action of 1,2,4,5-tetrafluoro-3-propoxybenzene depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability. The propoxy group can act as a functional handle for further chemical modifications. The molecular targets and pathways involved vary depending on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4,5-Tetrafluorobenzene: A similar compound without the propoxy group.

    1,2,3,5-Tetrafluorobenzene: A positional isomer with fluorine atoms at different positions.

    1,2,3,4-Tetrafluorobenzene: Another positional isomer with a different arrangement of fluorine atoms.

Uniqueness

1,2,4,5-Tetrafluoro-3-propoxybenzene is unique due to the presence of both fluorine atoms and a propoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

113827-86-4

Molekularformel

C9H8F4O

Molekulargewicht

208.15 g/mol

IUPAC-Name

1,2,4,5-tetrafluoro-3-propoxybenzene

InChI

InChI=1S/C9H8F4O/c1-2-3-14-9-7(12)5(10)4-6(11)8(9)13/h4H,2-3H2,1H3

InChI-Schlüssel

JOUXRDULVSMQKC-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=C(C(=CC(=C1F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.